REACTION_CXSMILES
|
C1(C2NC(=O)C(C)NC2=O)CC1.Cl.C[O:15][C:16](=O)[CH:17]([NH:21][C:22](=[O:27])[CH:23]([NH2:26])[CH2:24][CH3:25])[CH:18]1[CH2:20][CH2:19]1>>[CH:18]1([CH:17]2[NH:21][C:22](=[O:27])[CH:23]([CH2:24][CH3:25])[NH:26][C:16]2=[O:15])[CH2:20][CH2:19]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1C(NC(C(N1)=O)C)=O
|
Name
|
methyl[(2-aminobutanoyl)amino](cyclopropyl)acetate hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.COC(C(C1CC1)NC(C(CC)N)=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1C(NC(C(N1)=O)CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |